(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
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Overview
Description
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a bromine atom at the 5-position of the isoindoline ring and an acetic acid moiety attached to the nitrogen atom of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid typically involves the bromination of isoindoline derivatives followed by the introduction of the acetic acid moiety. One common method involves the bromination of 1,3-dioxo-1,3-dihydro-2H-isoindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting brominated intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with potentially different properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the acetic acid moiety can play crucial roles in binding to these targets and modulating their activity. The compound’s effects on cellular pathways and processes are studied to understand its potential therapeutic benefits.
Comparison with Similar Compounds
- 4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
- 5-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Comparison: (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is unique due to the presence of the acetic acid moiety, which can influence its reactivity and interactions with biological targets Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility and stability, which can affect its suitability for various applications
Properties
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKVUYSOJWGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966790 |
Source
|
Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-66-4 |
Source
|
Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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